molecular formula C7H10N2O2 B1338334 3-(Furan-2-yl)propanehydrazide CAS No. 98334-58-8

3-(Furan-2-yl)propanehydrazide

Cat. No. B1338334
CAS RN: 98334-58-8
M. Wt: 154.17 g/mol
InChI Key: BKPABFIQVPBCHH-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)propanehydrazide is an organic compound with the chemical formula C7H10N2O2 . It is derived from the hydrazide of furfural, a compound that is commonly found in natural sources.


Synthesis Analysis

The synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives has been developed based on the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .


Molecular Structure Analysis

The molecular weight of 3-(Furan-2-yl)propanehydrazide is 154.17 g/mol. The corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .


Chemical Reactions Analysis

Reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “3-(Furan-2-yl)propanehydrazide”, focusing on six unique applications:

Antifungal Applications

This compound has been found to inhibit the growth of yeast-like fungi Candida albicans at certain concentrations, indicating potential use in antifungal treatments .

Anticancer Research

Studies have shown that derivatives of this compound exhibit cytotoxic effects toward lung carcinoma, suggesting its use in anticancer research .

Synthesis of Propenoic Acid Derivatives

A novel method involving this compound has been developed for the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives, which are valuable in various chemical syntheses .

Antibacterial Activity

The compound has been used in the design and synthesis of nitrofurantoin analogues with antibacterial activity, highlighting its role in developing new antibacterial agents .

Flavoring Agent in Food Industry

Derivatives of this compound, such as ethyl 3-(furan-2-yl)propionate, can be used as flavoring agents, demonstrating its versatility beyond pharmaceutical applications .

Biomass Conversion

The compound is part of the furan family, which is used extensively in biomass conversion to produce various chemicals for industries like pharmaceuticals, resins, agrochemicals, and lacquers .

MDPI - Synthesis of 3-Aryl-3-(Furan-2-yl) Springer - Theoretical and molecular mechanistic investigations IntechOpen - Recent Advances in Syntheses and Antibacterial Activity IntechOpen - Furan Derivatives - Recent Advances and Applications MilliporeSigma - Ethyl 3-(furan-2-yl)propionate

Mechanism of Action

Target of Action

3-(Furan-2-yl)propanehydrazide is a derivative of furfural, a compound commonly found in natural sources

Mode of Action

. This reactivity may play a role in the compound’s interaction with its targets.

Biochemical Pathways

. These compounds have been employed as medicines in various disease areas, suggesting that they may interact with multiple biochemical pathways.

Result of Action

, suggesting that they may exert their effects by inhibiting the growth of certain microorganisms.

properties

IUPAC Name

3-(furan-2-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c8-9-7(10)4-3-6-2-1-5-11-6/h1-2,5H,3-4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPABFIQVPBCHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10547239
Record name 3-(Furan-2-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Furan-2-yl)propanehydrazide

CAS RN

98334-58-8
Record name 3-(Furan-2-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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